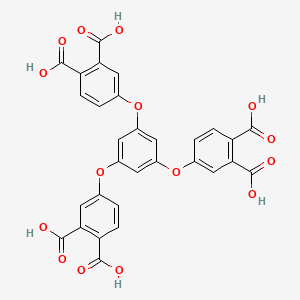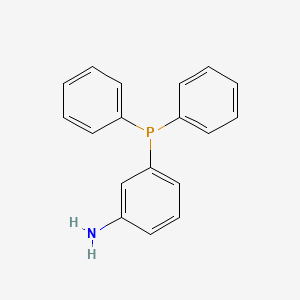
3-(Diphenylphosphino)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylphosphino)aniline, also known as diphenyl (3-aminophenyl)phosphine, is an organophosphorus compound with the molecular formula C18H16NP. It is characterized by the presence of a phosphine group attached to an aniline moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and versatile reactivity .
Vorbereitungsmethoden
The synthesis of 3-(Diphenylphosphino)aniline typically involves the reaction of 3-bromoaniline with diphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
3-Bromoaniline+DiphenylphosphineBase, Solventthis compound
Analyse Chemischer Reaktionen
3-(Diphenylphosphino)aniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and metal salts for coordination reactions. Major products formed from these reactions include phosphine oxides and metal-phosphine complexes .
Wissenschaftliche Forschungsanwendungen
3-(Diphenylphosphino)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-phosphine complexes, which are important in homogeneous catalysis.
Biology: The compound has been studied for its potential use in the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of other organophosphorus compounds
Wirkmechanismus
The mechanism by which 3-(Diphenylphosphino)aniline exerts its effects is primarily through its ability to act as a ligand and form complexes with transition metals. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
3-(Diphenylphosphino)aniline can be compared with other similar compounds such as:
- 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin
- 4,5-bis(diphenylphosphino)-9-isopropylidenexanthene
- bis-(2-diphenylphosphino)-p-tolyl) ether
These compounds also contain diphenylphosphino groups but differ in their structural frameworks and substituents. The uniqueness of this compound lies in its aniline moiety, which imparts distinct reactivity and coordination properties .
Eigenschaften
CAS-Nummer |
36267-33-1 |
|---|---|
Molekularformel |
C18H16NP |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
3-diphenylphosphanylaniline |
InChI |
InChI=1S/C18H16NP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2 |
InChI-Schlüssel |
LNLJBSCURKBLKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




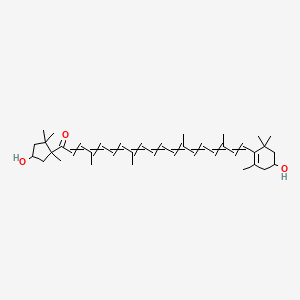
![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)
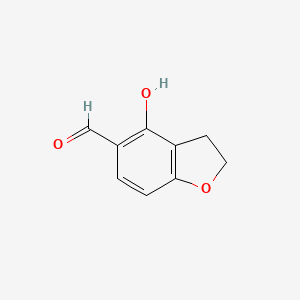

![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
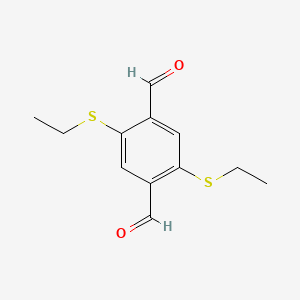
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)
![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)
